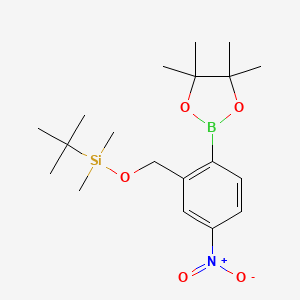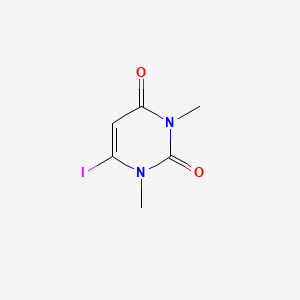
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is an organic compound that features a bromopyridine and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile typically involves the coupling of a bromopyridine derivative with a fluorobenzonitrile derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst and a boron reagent . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized products.
Applications De Recherche Scientifique
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Chemical Synthesis: The compound is a valuable building block in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromopyridine-3-carboxylic acid
- 2-(5-Bromopyridin-2-yl)propan-2-ol
- 1-(5-Bromopyridin-3-yl)methanamine
Uniqueness
2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties The combination of these halogens can enhance the compound’s reactivity and binding interactions, making it a valuable intermediate in various synthetic applications
Propriétés
Formule moléculaire |
C12H6BrFN2 |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)-5-fluorobenzonitrile |
InChI |
InChI=1S/C12H6BrFN2/c13-10-3-9(6-16-7-10)12-2-1-11(14)4-8(12)5-15/h1-4,6-7H |
Clé InChI |
ZBGWRQVAMUSWIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C#N)C2=CC(=CN=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate](/img/structure/B13984804.png)
![2-Bromo-5-[chloro(2,4-dichlorophenyl)methyl]pyridine](/img/structure/B13984811.png)

![Azane;7-[2,6-dimethyl-8-(2-methylbutanoyloxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B13984822.png)






![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)

![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
